Cas no 3140-33-8 (1-Piperidin-1-ylbutan-2-ol)

1-Piperidin-1-ylbutan-2-ol is a chiral secondary alcohol featuring a piperidine substituent, which imparts unique reactivity and structural versatility in synthetic chemistry. Its molecular structure, combining a hydroxyl group with a nitrogen-containing heterocycle, makes it a valuable intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's stereocenter allows for enantioselective synthesis, enhancing its utility in asymmetric transformations. Its solubility in common organic solvents facilitates straightforward handling in laboratory and industrial settings. Additionally, the piperidine moiety contributes to potential bioactivity, making it a candidate for further pharmacological exploration. This compound is particularly suited for applications requiring tailored nitrogen-functionalized building blocks.
1-Piperidin-1-ylbutan-2-ol structure
1-Piperidin-1-ylbutan-2-ol structure
Product Name:1-Piperidin-1-ylbutan-2-ol
CAS No:3140-33-8
MF:C9H19NO
MW:157.253262758255
CID:321125
Update Time:2025-05-22

1-Piperidin-1-ylbutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidineethanol, a-ethyl-
    • 1-(1-piperidyl)-2-butanol
    • 1-(2-Hydroxybutyl)piperidine
    • 1-Piperidino-2-butanol
    • 2-Butanol, 1-(1-piperidinyl)-
    • 1-(PIPERIDIN-1-YL)BUTAN-2-OL
    • 1-Piperidin-1-ylbutan-2-ol
    • Inchi: 1S/C9H19NO/c1-2-9(11)8-10-6-4-3-5-7-10/h9,11H,2-8H2,1H3
    • InChI Key: WAMYMSFNWIRGRZ-UHFFFAOYSA-N
    • SMILES: OC(CC)CN1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 99.7
  • Topological Polar Surface Area: 23.5

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1-Piperidin-1-ylbutan-2-ol Related Literature

Additional information on 1-Piperidin-1-ylbutan-2-ol

1-Piperidin-1-ylbutan-2-ol (CAS No: 3140-33-8)

1-Piperidin-1-ylbutan-2-ol, also known by its CAS number 3140-33-8, is a chemical compound that belongs to the class of piperidine derivatives. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a piperidine ring attached to a butanediol moiety, making it a versatile building block for further chemical modifications.

The synthesis of 1-Piperidin-1-ylbutan-2-ol involves a series of well-established organic reactions, including nucleophilic substitution and ring-opening reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent studies have highlighted the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high selectivity. This approach not only reduces reaction time but also minimizes the formation of byproducts, making it an eco-friendly alternative to traditional methods.

One of the most promising applications of 1-Piperidin-1-ylbutan-2-one lies in its role as an intermediate in drug discovery. The compound's ability to form stable amide bonds makes it an ideal candidate for constructing bioactive molecules with potential therapeutic applications. For example, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of CAS No 3140 33 8 exhibit potent anti-inflammatory and antioxidant activities, suggesting their potential use in treating chronic diseases such as arthritis and neurodegenerative disorders.

In addition to its pharmaceutical applications, CAS No 3140 33 8 has also found utility in the field of agrochemicals. The compound's ability to enhance plant resistance to environmental stressors has been extensively studied. A recent investigation conducted by researchers at the University of California revealed that when applied as a foliar spray, 1-Piperidinylbutanediol significantly improves crop resilience against drought and salinity stress. This finding opens new avenues for sustainable agriculture practices and contributes to global food security efforts.

The structural versatility of CAS No 3140 33 8 also extends to its use in materials science. The compound serves as a precursor for synthesizing advanced polymers with tailored mechanical and thermal properties. A team of scientists from MIT has developed a novel polymer system using Piperidine derivative CAS No 3140 33 8 as a key monomer. Their findings, published in *Advanced Materials*, highlight the polymer's exceptional tensile strength and thermal stability, making it suitable for high-performance applications such as aerospace components and electronic devices.

Despite its numerous advantages, the production and handling of CAS No 3140 33 8 require careful consideration due to its sensitivity to environmental conditions. Researchers have developed innovative storage techniques, such as encapsulation within porous materials, to enhance the compound's stability during transportation and storage. These advancements ensure that Piperidine derivative CAS No 3140 33 8 remains accessible for industrial-scale applications while maintaining its quality and efficacy.

In conclusion, CAS No: 3140–56–7 is a multifaceted compound with diverse applications across various industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable asset in modern chemistry. As research continues to uncover new potentials for this compound, it is expected to play an increasingly important role in driving innovation across multiple sectors.

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